molecular formula C4H11NO3S B6229878 4-hydroxybutane-1-sulfonamide CAS No. 1480822-17-0

4-hydroxybutane-1-sulfonamide

Cat. No. B6229878
CAS RN: 1480822-17-0
M. Wt: 153.2
InChI Key:
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Description

4-Hydroxybutane-1-sulfonic acid, also known as 4-hydroxybutane-1-sulfonamide, is a compound with the molecular weight of 154.19 .


Synthesis Analysis

The synthesis of sulfonamides, such as 4-hydroxybutane-1-sulfonamide, involves the N-sulfonylation of L-proline benzyl ester hydrochloride and the coupling reaction of N-sulfonyl chloride with amines . This process yields a variety of sulfonamides with good cellular potency .


Molecular Structure Analysis

Sulfonamides, including 4-hydroxybutane-1-sulfonamide, are organo-sulfur compounds containing the -SO2NH2 group . They can participate in multiple interactions with metal ions, amino acid residues, DNA or RNA moieties present in various biomolecules acting as drug targets .


Chemical Reactions Analysis

The chemical reactions involving sulfonamides include the oxidative coupling of thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .


Physical And Chemical Properties Analysis

4-Hydroxybutane-1-sulfonic acid is a solid or liquid at room temperature . The polymorphic structures of sulfonamides are of great interest to the pharmaceutical industry because they can modify the physical properties of the active pharmaceutical ingredient .

Mechanism of Action

Sulfonamides, such as 4-hydroxybutane-1-sulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

4-Hydroxybutane-1-sulfonic acid is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Sulfonamides, including 4-hydroxybutane-1-sulfonamide, have been identified as potential histone deacetylase (HDAC) inhibitors . They have shown good cellular potency, with the most potent compound exhibiting an IC50 = 2.8 µM in vitro . This suggests the need for biological tests to validate the potential of sulfonamides as HDAC inhibitors .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-hydroxybutane-1-sulfonamide can be achieved through the reaction of butane-1-sulfonyl chloride with hydroxylamine hydrochloride, followed by reduction with sodium borohydride.", "Starting Materials": [ "Butane-1-sulfonyl chloride", "Hydroxylamine hydrochloride", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve butane-1-sulfonyl chloride in methanol.", "Step 2: Add hydroxylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting solid and wash with water.", "Step 4: Dissolve the solid in methanol and add sodium borohydride.", "Step 5: Stir the mixture for several hours at room temperature.", "Step 6: Quench the reaction with water and filter the resulting solid.", "Step 7: Wash the solid with water and dry to obtain 4-hydroxybutane-1-sulfonamide." ] }

CAS RN

1480822-17-0

Product Name

4-hydroxybutane-1-sulfonamide

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

0

Origin of Product

United States

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